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molecular formula C17H22O2 B8813118 3,6,6,9-Tetramethyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-ol CAS No. 19825-62-8

3,6,6,9-Tetramethyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-ol

Cat. No. B8813118
M. Wt: 258.35 g/mol
InChI Key: WIVRCLNIDINBEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04051152

Procedure details

A solution of 1-hydroxy-7,8,9,10-tetrahydro-3,6,6,9-tetramethyl-6H-dibenzo[ b,d]pyran (9.07 g., 0.035 mole) and acetic anhydride (7.1 g., 0.07 mole) in 25 ml. of pyridine was warmed over a steam bath for 2 hours. The reaction mixture was allowed to cool to room temperature and pyridine was removed by evaporation under reduced pressure. Water was added to the residue and the aqueous mixture was extracted with three portions of ether. The ethereal extracts were combined, washed with water, 6N HCl, again with water, dried over Na2SO4 and concentrated under reduced pressure to 9.5 g. (90%) of a colorless solid, m.p. 115°-119° C.
Quantity
9.07 g
Type
reactant
Reaction Step One
Quantity
7.1 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[C:11]2[C:10]3[CH2:12][CH:13]([CH3:16])[CH2:14][CH2:15][C:9]=3[C:8]([CH3:18])([CH3:17])[O:7][C:6]=2[CH:5]=[C:4]([CH3:19])[CH:3]=1.[C:20](OC(=O)C)(=[O:22])[CH3:21]>N1C=CC=CC=1>[C:20]([O:1][C:2]1[C:11]2[C:10]3[CH2:12][CH:13]([CH3:16])[CH2:14][CH2:15][C:9]=3[C:8]([CH3:18])([CH3:17])[O:7][C:6]=2[CH:5]=[C:4]([CH3:19])[CH:3]=1)(=[O:22])[CH3:21]

Inputs

Step One
Name
Quantity
9.07 g
Type
reactant
Smiles
OC1=CC(=CC=2OC(C3=C(C21)CC(CC3)C)(C)C)C
Step Two
Name
Quantity
7.1 g
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
pyridine was removed by evaporation under reduced pressure
ADDITION
Type
ADDITION
Details
Water was added to the residue
EXTRACTION
Type
EXTRACTION
Details
the aqueous mixture was extracted with three portions of ether
WASH
Type
WASH
Details
washed with water, 6N HCl, again with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure to 9.5 g

Outcomes

Product
Name
Type
Smiles
C(C)(=O)OC1=CC(=CC=2OC(C3=C(C21)CC(CC3)C)(C)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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